molecular formula C8H16N2O3 B15503570 4-((4-Aminobutyl)amino)-4-oxobutanoic acid

4-((4-Aminobutyl)amino)-4-oxobutanoic acid

Cat. No.: B15503570
M. Wt: 188.22 g/mol
InChI Key: POVGBHBZEFNYOV-UHFFFAOYSA-N
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Description

4-((4-Aminobutyl)amino)-4-oxobutanoic acid (CAS 57530-97-9) is a chemical compound with the molecular formula C8H16N2O3 and a molecular weight of 188.23 g/mol . This compound is characterized by a succinamic acid backbone substituted with a 4-aminobutyl group, which provides both a carboxylic acid and a primary amine functional group, making it a valuable bifunctional building block for chemical synthesis and the preparation of more complex molecules . It is supplied with a high purity of 98% . The IUPAC name is 3-[(4-aminobutyl)carbamoyl]propanoic acid, and it can be identified by the Canonical SMILES: NCCCCNC(=O)CCC(=O)O . Researchers should handle this material with care, as it may be harmful if swallowed and may cause skin, serious eye, and respiratory irritation . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Properties

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

4-(4-aminobutylamino)-4-oxobutanoic acid

InChI

InChI=1S/C8H16N2O3/c9-5-1-2-6-10-7(11)3-4-8(12)13/h1-6,9H2,(H,10,11)(H,12,13)

InChI Key

POVGBHBZEFNYOV-UHFFFAOYSA-N

Canonical SMILES

C(CCNC(=O)CCC(=O)O)CN

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) enhance stability and lipophilicity, favoring membrane permeability in drug design .
  • Aromatic substituents (e.g., dimethoxyphenyl) improve crystallinity and facilitate structural analysis via NMR .

Key Observations :

  • Chelating derivatives (e.g., H2(L3)) show high selectivity for Fe³⁺ due to pyridinone and amide coordination sites .
  • Glucoside conjugates (e.g., UV filter in lenses) highlight the role of metabolic modifications in biological systems .

Key Observations :

  • Microwave synthesis improves yields and reduces reaction times for carbamoyl-substituted derivatives .

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